
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoroethoxy group
準備方法
Synthetic Routes and Reaction Conditions: One common method is the rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . This process involves the use of rhodium catalysts to facilitate the oxidation and subsequent trifluoroethoxylation of non-activated sp3 C–H bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions: 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Reduction: The compound can be reduced to form different reduced products.
Common Reagents and Conditions:
Oxidation: Rhodium catalysts are commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of trifluoroethoxylated dihydropyrrolidones .
科学的研究の応用
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anti-tumor activity and can be used as a hit compound for further drug development.
Materials Science: Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities.
Biological Research: The compound can be used to study the effects of trifluoroethoxy substitution on biological activity.
作用機序
The mechanism of action of 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and have been studied for their biomedical applications.
Trifluoroethoxylated Dihydropyrrolidones: These compounds also feature the trifluoroethoxy group and exhibit similar chemical properties.
Uniqueness: 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C7H7F3N2O3 |
|---|---|
分子量 |
224.14 g/mol |
IUPAC名 |
1-methyl-5-(2,2,2-trifluoroethoxy)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c1-12-5(15-3-7(8,9)10)4(2-11-12)6(13)14/h2H,3H2,1H3,(H,13,14) |
InChIキー |
KYZAFMDIGFCVMR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)C(=O)O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



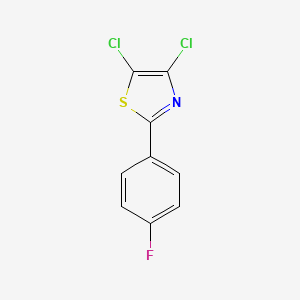
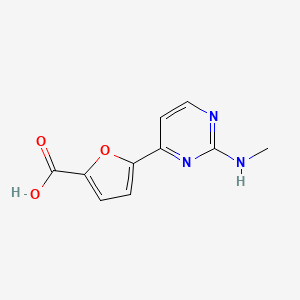
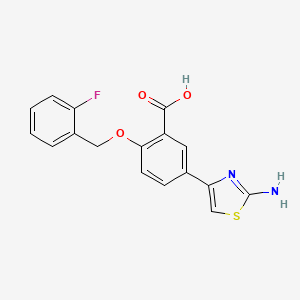


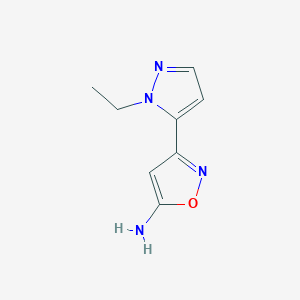
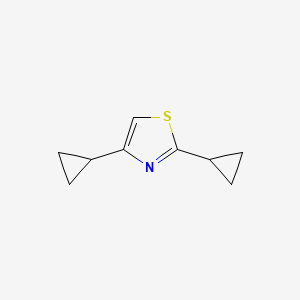
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)
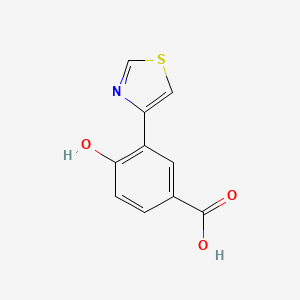
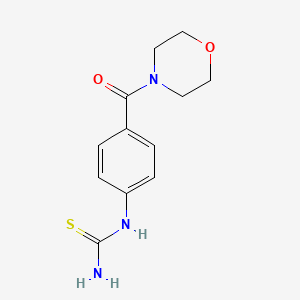

![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)
